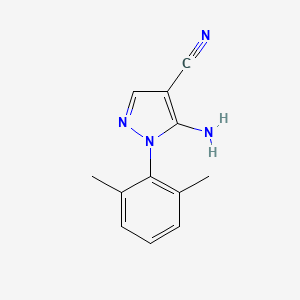

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

説明

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APC, is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents. 5-APC has been studied extensively for its potential applications in various areas, including organic synthesis, drug development, and the study of biochemical and physiological effects.

科学的研究の応用

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are crucial in the treatment of fibrotic diseases, which involve the excessive formation of connective tissue during the healing process, leading to scarring and organ dysfunction. The derivatives of this compound have shown potential in inhibiting the expression of collagen, a key protein in the fibrotic process .

PI3Kδ Inhibition for Cancer Therapy

The compound serves as a precursor in the creation of PI3Kδ inhibitors. PI3Kδ plays a role in various cellular functions and its overactivation is linked to the progression of certain cancers. By inhibiting PI3Kδ, derivatives of this compound could offer a targeted approach to cancer treatment, potentially improving the efficacy and reducing the side effects of cancer therapies .

作用機序

Target of Action

The primary target of the compound 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is cardiolipin , a phospholipid found in the inner mitochondrial membrane . Cardiolipin plays a crucial role in maintaining mitochondrial structure and respiratory function .

Mode of Action

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile interacts with its target, cardiolipin, by stabilizing it . This stabilization restores the mitochondrial structure and respiratory function .

Biochemical Pathways

The stabilization of cardiolipin by 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile affects the biochemical pathways related to mitochondrial respiration . The downstream effects include reduced production of reactive oxygen species, such as hydrogen peroxide .

Result of Action

The molecular and cellular effects of the action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile include the restoration of mitochondrial structure and respiratory function . This leads to a reduction in the production of reactive oxygen species, such as hydrogen peroxide .

特性

IUPAC Name |

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIDOYHNCLVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

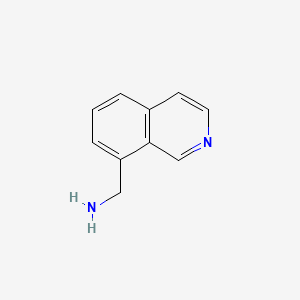

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)